Isopropyl phosphine

Description

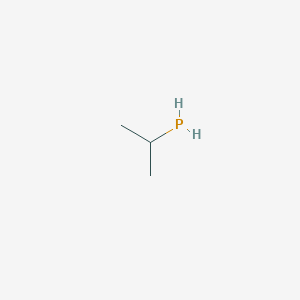

Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9P/c1-3(2)4/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDLJTLPOGOXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337030 | |

| Record name | Phosphine, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-29-8 | |

| Record name | Phosphine, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isopropyl Phosphine: A Technical Guide to Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl phosphine (IUPAC name: propan-2-ylphosphane) is a primary alkylphosphine with the chemical formula (CH₃)₂CHPH₂. As a member of the organophosphorus family, it serves as a fundamental building block and ligand in synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of this compound. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide combines established principles of phosphine chemistry, data from analogous compounds, and theoretical considerations to present a detailed profile. Methodologies for its synthesis and characterization are also presented, based on well-established protocols for primary phosphines.

Chemical Structure and Bonding

This compound consists of an isopropyl group bonded to a phosphino group (-PH₂). The central phosphorus atom is trivalent, possessing a lone pair of electrons.

Molecular Geometry

Consistent with VSEPR theory and data from related primary phosphines, the geometry around the phosphorus atom in this compound is trigonal pyramidal . The phosphorus atom sits at the apex, with the isopropyl group and the two hydrogen atoms forming the base. The lone pair of electrons on the phosphorus atom occupies a significant region of space, leading to bond angles that are considerably less than the tetrahedral angle of 109.5°.

Table 1: Computed and Comparative Structural Parameters of this compound

| Parameter | Value (Estimated/Calculated) | Source/Basis of Estimation |

| Bond Lengths (Å) | ||

| P-C | ~1.86 | Based on computational models and comparison with methylphosphine. |

| P-H | ~1.42 | Based on computational models and comparison with phosphine (PH₃). |

| C-H (methine) | ~1.10 | Standard C-H bond length. |

| C-C | ~1.53 | Standard C-C single bond length. |

| C-H (methyl) | ~1.09 | Standard C-H bond length. |

| **Bond Angles (°) ** | ||

| ∠ C-P-H | ~96 | Estimated from computational models and data for other primary alkylphosphines. |

| ∠ H-P-H | ~93 | Estimated from computational models and data for other primary alkylphosphines, slightly deviating from the ~93.5° in PH₃ due to steric influence. |

| ∠ P-C-C | ~110 | Estimated based on sp³ hybridization of the central carbon, with slight adjustments for the bulky phosphorus group. |

| ∠ C-C-C | ~111 | Estimated based on sp³ hybridization with slight steric influence from the phosphorus atom. |

Note: These values are estimations and should be confirmed by experimental studies.

Bonding and Hybridization

The bonding in phosphines is a subject of discussion, particularly concerning the degree of s-p hybridization. In contrast to ammonia (NH₃) where sp³ hybridization is significant, the phosphorus atom in phosphine (PH₃) and its primary alkyl derivatives utilizes p-orbitals with a higher degree of p-character for bonding to hydrogen and carbon. The P-H and P-C bonds are primarily formed from the overlap of phosphorus 3p orbitals with hydrogen 1s and carbon sp³ hybrid orbitals, respectively. The lone pair on the phosphorus atom resides in an orbital with significant 3s character. This minimal hybridization is responsible for the acute H-P-H and C-P-H bond angles, which are closer to the 90° of unhybridized p-orbitals.

The phosphorus lone pair makes this compound a nucleophile and a ligand for transition metals. In its role as a ligand, it acts as a σ-donor through this lone pair. The π-acceptor capability of phosphines, while less significant for alkylphosphines compared to those with electronegative substituents, involves the acceptance of electron density from the metal into the σ* antibonding orbitals of the P-C and P-H bonds.

Figure 1: Chemical structure of this compound.

Experimental Data

Spectroscopic Properties

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | -150 to -120 | Triplet of septets | ¹J(P,H) ≈ 180-200, ³J(P,H) ≈ 10-15 | The chemical shift is in the typical range for primary alkylphosphines. The multiplicity arises from coupling to the two directly attached protons and the methine proton. |

| ¹H | ~2.5 - 3.0 | Doublet of multiplets | ¹J(H,P) ≈ 180-200 | Phosphino group protons (-PH₂). The large coupling to phosphorus is characteristic. |

| ~1.8 - 2.2 | Multiplet | ³J(H,P) ≈ 10-15, ³J(H,H) ≈ 7 | Isopropyl methine proton (-CH). | |

| ~1.0 - 1.2 | Doublet of doublets | ³J(H,H) ≈ 7, ⁴J(H,P) ≈ 1-2 | Isopropyl methyl protons (-CH₃). | |

| ¹³C | ~25 - 35 | Doublet | ¹J(C,P) ≈ 10-20 | Isopropyl methine carbon (-CH). |

| ~18 - 25 | Doublet | ²J(C,P) ≈ 10-15 | Isopropyl methyl carbons (-CH₃). |

Note: These are estimated values. Actual spectra should be recorded for confirmation.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Assignment of Vibrational Mode |

| ~2960 | Strong / Strong | C-H asymmetric stretching (methyl) |

| ~2930 | Strong / Strong | C-H stretching (methine) |

| ~2870 | Strong / Strong | C-H symmetric stretching (methyl) |

| ~2280 | Medium / Strong | P-H stretching |

| ~1460 | Medium / Medium | C-H asymmetric deformation (methyl) |

| ~1380 | Medium / Medium | C-H symmetric deformation (methyl) |

| ~1170 | Medium / Medium | C-C stretching and CH₃ rocking |

| ~930 | Medium / Strong | PH₂ scissoring |

| ~800 | Strong / Medium | P-C stretching |

| ~750 | Medium / Medium | PH₂ wagging |

| Below 500 | Variable / Variable | Skeletal deformations (C-C-P bend, etc.) |

Note: These assignments are based on the known vibrational frequencies of related organophosphorus compounds.

Experimental Protocols

Synthesis of this compound

Primary phosphines are typically synthesized by the reduction of the corresponding phosphonate or by the reaction of a Grignard reagent with phosphorus trichloride followed by reduction. The following is a plausible two-step protocol for the synthesis of this compound.

Step 1: Synthesis of Isopropylphosphonyl Dichloride ((CH₃)₂CHP(O)Cl₂)

This step involves the reaction of isopropyl chloride with phosphorus trichloride in the presence of aluminum chloride (a Clay-Kinnear-Perren reaction).

-

Materials: Isopropyl chloride, phosphorus trichloride (PCl₃), anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), ice bath, nitrogen atmosphere apparatus, distillation setup.

-

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with anhydrous AlCl₃ and DCM under a nitrogen atmosphere.

-

The mixture is cooled in an ice bath, and PCl₃ is added dropwise with stirring.

-

Isopropyl chloride is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by ³¹P NMR).

-

The resulting complex is carefully quenched by pouring it onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude isopropylphosphonyl dichloride is purified by vacuum distillation.

-

Step 2: Reduction to this compound ((CH₃)₂CHPH₂)

The phosphonyl dichloride is reduced to the primary phosphine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

-

Materials: Isopropylphosphonyl dichloride, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, ice bath, nitrogen atmosphere apparatus, distillation setup.

-

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.[1]

-

The flask is cooled in an ice bath, and a solution of isopropylphosphonyl dichloride in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

The resulting white precipitate is filtered off, and the filter cake is washed with diethyl ether.

-

The combined ethereal filtrates contain the this compound. Due to its volatility and air sensitivity, it is best handled as a solution or carefully distilled under an inert atmosphere.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Due to its air sensitivity, samples of this compound should be prepared in an inert atmosphere (e.g., a glovebox). The phosphine is dissolved in a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been degassed and stored over molecular sieves. The solution is transferred to an NMR tube, which is then sealed under nitrogen or argon.

-

Instrumentation: A standard multinuclear NMR spectrometer is used.

-

³¹P NMR: A proton-decoupled ³¹P NMR spectrum is acquired to determine the chemical shift. A proton-coupled spectrum will reveal the multiplicity due to coupling with the -PH₂ and methine protons.

-

¹H NMR: A standard ¹H NMR spectrum is acquired. The characteristic large ¹J(H,P) coupling will be a key diagnostic feature for the -PH₂ protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The C-P couplings will be observable.

3.2.2. Vibrational Spectroscopy (IR and Raman)

-

Sample Preparation: For IR spectroscopy, a gas-phase spectrum can be obtained using a gas cell. Alternatively, a thin film of the neat liquid can be prepared between KBr or NaCl plates in an inert atmosphere. For Raman spectroscopy, the liquid sample is sealed in a glass capillary under an inert atmosphere.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer are used.

-

Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. The characteristic P-H and P-C stretching frequencies will be of particular interest.

Reactivity and Applications

As a primary phosphine, this compound is expected to exhibit reactivity characteristic of this class of compounds.

-

Oxidation: It is readily oxidized by air to form isopropylphosphine oxide and other oxidized species. All handling should be performed under an inert atmosphere.

-

Alkylation and Arylation: The P-H bonds can be deprotonated with a strong base to form a phosphide, which can then be reacted with alkyl or aryl halides to generate secondary and tertiary phosphines.

-

Hydrophosphination: The P-H bonds can add across carbon-carbon double and triple bonds, a process known as hydrophosphination, which is a powerful method for forming P-C bonds.

-

Coordination Chemistry: this compound can act as a ligand in coordination complexes with transition metals. Its relatively small steric footprint and electronic properties make it a simple model for studying ligand effects in catalysis.

The primary application of this compound is as a precursor in the synthesis of more complex phosphine ligands for use in catalysis and as a reagent in organic synthesis.

Conclusion

This compound is a foundational primary alkylphosphine. While specific, detailed experimental data on its structure and spectroscopy are not widely published, a robust understanding of its properties can be constructed from the well-established principles of organophosphorus chemistry and data from analogous compounds. The synthetic and characterization protocols outlined in this guide provide a framework for the preparation and analysis of this and other simple primary phosphines, which are of ongoing interest to researchers in synthetic and catalytic sciences.

References

Physical and chemical properties of isopropyl phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of isopropyl phosphines, with a focus on di- and triisopropylphosphine due to the limited availability of data on monoisopropyl phosphine. This document summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to facilitate understanding.

Introduction to Isopropyl Phosphines

Isopropyl phosphines are organophosphorus compounds where one or more isopropyl groups are attached to a phosphorus atom. The degree of substitution significantly influences the steric and electronic properties of the molecule, leading to a range of applications, particularly in catalysis and organic synthesis. This guide will primarily focus on diisopropylphosphine and triisopropylphosphine.

A Note on Monothis compound: Publicly available scientific literature and chemical databases contain scarce information on the physical and chemical properties of monothis compound. The most closely related compound with available data is monoisopropyl phosphate, which has a different chemical structure and properties.

Physical Properties

The physical properties of di- and triisopropylphosphine are summarized in the tables below. These properties are crucial for handling, storage, and application in various experimental setups.

Table 1: Physical Properties of Diisopropylphosphine

| Property | Value | Reference |

| CAS Number | 20491-53-6 | [1][2] |

| Molecular Formula | C6H15P | [1] |

| Molecular Weight | 118.16 g/mol | [1] |

| Appearance | ||

| Boiling Point | ||

| Melting Point | ||

| Density | ||

| Solubility |

Table 2: Physical Properties of Triisopropylphosphine

| Property | Value | Reference |

| CAS Number | 6476-36-4 | [3][4][5] |

| Molecular Formula | C9H21P | [3][4] |

| Molecular Weight | 160.24 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 81 °C @ 22 mmHg | [5] |

| Melting Point | ||

| Density | 0.839 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.466 | [5] |

| Solubility | Soluble in alkanes | [5] |

| Vapor Pressure | 1.18 mmHg at 25°C | [5] |

| Flash Point | 1 °F | [5] |

Chemical Properties and Reactivity

Isopropyl phosphines are reactive compounds, with their reactivity largely dictated by the lone pair of electrons on the phosphorus atom and the steric bulk of the isopropyl groups.

Diisopropylphosphine: As a secondary phosphine, it can undergo reactions at the P-H bond, such as deprotonation to form a phosphide anion or addition to unsaturated bonds.

Triisopropylphosphine: This tertiary phosphine is a strong Lewis base and a bulky ligand.[3] Its key chemical properties include:

-

Ligand in Organometallic Chemistry: It readily forms stable complexes with various transition metals, making it a valuable ligand in catalysis.[3][5]

-

Nucleophilicity: The lone pair on the phosphorus atom makes it a good nucleophile, enabling its use in various organic transformations.[3]

-

Oxidation: It can be oxidized to form triisopropylphosphine oxide or sulfide.[3]

-

Pyrophoricity: Triisopropylphosphine is pyrophoric, meaning it can ignite spontaneously in air. It is also corrosive and reacts violently with water and strong oxidizing agents.[3]

Molecular Structures

The molecular structures of di- and triisopropylphosphine are depicted below.

Caption: Molecular structure of diisopropylphosphine.

Caption: Molecular structure of triisopropylphosphine.

Experimental Protocols

The synthesis of isopropyl phosphines often involves the reaction of a phosphorus halide with an isopropyl Grignard reagent. The following is a general experimental protocol that can be adapted for the synthesis of di- and triisopropylphosphine.

General Synthesis of Isopropyl Phosphines via Grignard Reaction

This protocol outlines the synthesis of alkylphosphines using a Grignard reagent and phosphorus trichloride. The stoichiometry of the reactants will determine the primary product (di- or tri-substituted phosphine).

Materials:

-

Magnesium turnings

-

Isopropyl halide (e.g., 2-bromopropane or 2-chloropropane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of isopropyl halide in anhydrous diethyl ether or THF.

-

Add a small portion of the isopropyl halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining isopropyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

Cool the Grignard reagent to room temperature.

-

-

Reaction with Phosphorus Trichloride:

-

In a separate flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the PCl₃ solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the PCl₃ solution dropwise, maintaining the temperature below -60 °C. The molar ratio of Grignard reagent to PCl₃ will determine the product distribution. For triisopropylphosphine, a ratio of at least 3:1 is required. For diisopropylphosphine, a ratio of approximately 2:1 should be used.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or hexane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Safety Precautions:

-

All manipulations should be carried out under an inert atmosphere due to the air and moisture sensitivity of the reagents and products.

-

Phosphorus trichloride is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and flammable.

-

Isopropyl phosphines are pyrophoric and should be handled with extreme care.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of isopropyl phosphines.

Spectral Information

While detailed spectral data is best obtained from original research articles, general information is available.

-

¹H NMR: The proton NMR spectra of isopropyl phosphines will show characteristic signals for the methyl and methine protons of the isopropyl groups, with coupling to the phosphorus atom.

-

¹³C NMR: The carbon NMR spectra will show signals for the methyl and methine carbons, also with phosphorus coupling.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for phosphines and will show a single resonance for each unique phosphorus environment. PubChem provides links to spectral data for triisopropylphosphine.[4]

Safety and Handling

Isopropyl phosphines, particularly triisopropylphosphine, are hazardous materials.

-

Pyrophoric: They can ignite spontaneously on contact with air.[3]

-

Corrosive: They can cause severe skin burns and eye damage.[4]

-

Toxicity: They are toxic if inhaled, ingested, or absorbed through the skin.[3]

-

Reactivity: They react violently with water and strong oxidizing agents.[3]

Always handle isopropyl phosphines in a well-ventilated fume hood under an inert atmosphere. Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is essential.[6]

Applications

The unique steric and electronic properties of isopropyl phosphines make them valuable in several areas of chemical research and development:

-

Catalysis: As ligands for transition metals, they are used in a variety of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.[3][5]

-

Organic Synthesis: They can act as nucleophiles or bases in various organic transformations.[3]

-

Precursors: Triisopropylphosphine can serve as a starting material for the synthesis of more complex phosphine ligands.[3]

This guide provides a foundational understanding of the physical and chemical properties of di- and triisopropylphosphine. For more detailed information, researchers are encouraged to consult the primary literature and safety data sheets for these compounds.

References

- 1. Di-i-propylphosphine | C6H15P | CID 536496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 20491-53-6 | Fisher Scientific [fishersci.ca]

- 3. Buy Triisopropylphosphine | 6476-36-4 [smolecule.com]

- 4. Triisopropylphosphine | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 6476-36-4,TRIISOPROPYLPHOSPHINE | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Secondary Phosphines, Including Isopropyl Phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing secondary phosphines, with a particular focus on isopropyl phosphine and its derivatives. The content herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the methodologies, quantitative data, and experimental protocols associated with these important chemical intermediates.

Secondary phosphines are a critical class of organophosphorus compounds, serving as versatile ligands in catalysis and as key building blocks in the synthesis of more complex molecules, including pharmaceuticals. Their synthesis, however, presents unique challenges due to their sensitivity to oxidation. This guide details the most effective and commonly employed synthetic strategies, offering a comparative analysis of their advantages and limitations.

Core Synthetic Strategies

The synthesis of secondary phosphines primarily revolves around three well-established methodologies: the Grignard reaction, the alkylation of primary phosphines, and the reduction of secondary phosphine oxides. A fourth, increasingly important method is hydrophosphination. Each of these routes offers distinct advantages depending on the desired substitution pattern and stereochemistry of the target phosphine.

The Grignard Reaction Approach

The Grignard reaction is a cornerstone of organophosphorus chemistry, providing a robust method for the formation of phosphorus-carbon bonds. This approach typically involves the reaction of a Grignard reagent with a phosphorus halide, such as phosphorus trichloride (PCl₃), to form a chlorophosphine intermediate. This intermediate is then subsequently reduced to the desired secondary phosphine. An alternative pathway involves the reaction of Grignard reagents with dialkyl phosphites to yield secondary phosphine oxides (SPOs), which are then reduced.

A common route to diisopropylphosphine involves the initial synthesis of chlorodiisopropylphosphine from the reaction of isopropylmagnesium chloride with PCl₃.[1][2] The use of tetrahydrofuran (THF) as a solvent is generally preferred over diethyl ether due to safety considerations and improved yields.[3] The resulting chlorodiisopropylphosphine can then be reduced to diisopropylphosphine.

Experimental Protocol: Synthesis of Chlorodiisopropylphosphine [1][2][3]

-

Preparation of Grignard Reagent: In a flame-dried, nitrogen-purged flask equipped with a condenser and an addition funnel, magnesium turnings are suspended in anhydrous THF. Isopropyl chloride is added dropwise to initiate the formation of isopropylmagnesium chloride. The reaction mixture is typically stirred until the magnesium is consumed.

-

Reaction with PCl₃: The flask containing the Grignard reagent is cooled to a low temperature (e.g., -30 °C). A solution of phosphorus trichloride in THF is then added dropwise from the addition funnel. Careful control of the stoichiometry is crucial to favor the formation of the dichlorophosphine.[4]

-

Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude chlorodiisopropylphosphine can be purified by distillation.

The chlorophosphine intermediate is a versatile precursor that can be reduced to the secondary phosphine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).[4][5]

Experimental Protocol: Reduction of Chlorodiisopropylphosphine [4]

-

Setup: A solution of chlorodiisopropylphosphine in an anhydrous etheral solvent (e.g., THF or diethyl ether) is prepared in a flame-dried, nitrogen-purged flask and cooled in an ice bath.

-

Reduction: A solution or suspension of LiAlH₄ in the same solvent is added dropwise to the cooled chlorophosphine solution. The reaction is often exothermic and requires careful temperature control.

-

Quenching and Work-up: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH). The resulting salts are filtered off, and the organic layer is separated, dried, and the solvent removed to yield the secondary phosphine. Purification is typically achieved by distillation under an inert atmosphere.

Caption: Grignard-based synthesis of secondary phosphines.

Alkylation of Primary Phosphines

The direct alkylation of primary phosphines (RPH₂) with alkyl halides offers a more direct route to secondary phosphines. This method can be particularly advantageous for the synthesis of unsymmetrical secondary phosphines (RR'PH). Recent advancements have led to the development of catalytic, and notably, enantioselective alkylation methods, which are crucial for the synthesis of P-chiral phosphines.[6][7]

Nickel and platinum complexes have been effectively employed as catalysts in these transformations.[6] The reaction typically proceeds in the presence of a base to deprotonate the primary phosphine, generating a more nucleophilic phosphide intermediate. The resulting secondary phosphine is often protected in situ as a borane complex to prevent further reaction and oxidation.

| Entry | Primary Phosphine | Alkyl Halide | Catalyst | Base | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Phenylphosphine | Benzyl bromide | Chiral PCP' Ni complex | ⁱPr₂NEt | -78 | 95 | 98 | [7] |

| 2 | Cyclohexylphosphine | Benzyl bromide | Chiral PCP' Ni complex | ⁱPr₂NEt | -78 | 92 | 97 | [7] |

| 3 | Phenylphosphine | Allyl bromide | Chiral PCP' Ni complex | ⁱPr₂NEt | -78 | 85 | 96 | [7] |

Experimental Protocol: Nickel-Catalyzed Enantioselective Alkylation of a Primary Phosphine [7]

-

Catalyst Preparation: In a glovebox, the chiral nickel catalyst is dissolved in a dry, degassed solvent such as dichloromethane (DCM) in a reaction vessel.

-

Reaction Setup: The primary phosphine and the base (e.g., diisopropylethylamine) are added to the catalyst solution. The mixture is cooled to a low temperature (e.g., -78 °C).

-

Alkylation: The alkyl halide is added dropwise to the cooled reaction mixture. The reaction is stirred at this temperature for a specified time until completion, as monitored by an appropriate analytical technique (e.g., ³¹P NMR).

-

Borane Protection and Work-up: A solution of borane dimethyl sulfide complex (BH₃·SMe₂) is added to the reaction mixture to protect the newly formed secondary phosphine. The reaction is then warmed to room temperature, and the solvent is removed. The crude product is purified by column chromatography.

Caption: Catalytic alkylation of a primary phosphine.

Reduction of Secondary Phosphine Oxides (SPOs)

| Entry | Secondary Phosphine Oxide | Reducing Agent | Conditions | Yield (%) | Reference |

| 1 | Diphenylphosphine oxide | Phenylsilane / Cat. Phosphoric Acid | Toluene, 80 °C | >99 | [8] |

| 2 | Dicyclohexylphosphine oxide | Diethoxymethylsilane / Cat. Phosphoric Acid | Toluene, 80 °C | 95 | [8] |

| 3 | Methyl(phenyl)phosphine oxide | Methyl triflate, then LiAlH₄ | THF, 0 °C to rt | 92 | [9] |

Experimental Protocol: Reduction of a Secondary Phosphine Oxide with Phenylsilane [8]

-

Reaction Setup: The secondary phosphine oxide, a catalytic amount of a phosphoric acid ester (e.g., diphenyl phosphoric acid), and the solvent (e.g., toluene) are added to a reaction flask under an inert atmosphere.

-

Reduction: Phenylsilane is added to the mixture, and the reaction is heated to the desired temperature (e.g., 80 °C). The progress of the reaction is monitored by ³¹P NMR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve an aqueous work-up to remove the silane byproducts, followed by extraction, drying of the organic phase, and removal of the solvent. The secondary phosphine is typically purified by distillation or crystallization under an inert atmosphere.

Caption: Reduction of a secondary phosphine oxide.

Hydrophosphination

Hydrophosphination involves the addition of a P-H bond across a carbon-carbon multiple bond. This atom-economical reaction can be catalyzed by acids, bases, or, more commonly, transition metal complexes.[10][11] The reaction can be highly regioselective, typically following an anti-Markovnikov addition pattern.

Experimental Protocol: Metal-Catalyzed Hydrophosphination of an Alkene [10]

-

Reaction Setup: In a glovebox, the metal catalyst (e.g., a zirconium complex) is placed in a reaction vessel. The solvent, the alkene, and the primary or secondary phosphine are then added.

-

Reaction: The reaction mixture is stirred at a specific temperature for the required duration. The progress of the reaction is monitored by ³¹P NMR.

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under vacuum. The residue is then purified, typically by chromatography or distillation, to afford the desired phosphine.

Conclusion

The synthesis of secondary phosphines, including important targets like this compound, can be achieved through several reliable synthetic routes. The choice of method depends on factors such as the availability of starting materials, the desired substitution pattern (symmetric vs. unsymmetric), and the need for stereochemical control. The Grignard approach offers a classic and versatile route, particularly for symmetric secondary phosphines. The alkylation of primary phosphines provides a more direct path and allows for the synthesis of P-chiral compounds through enantioselective catalysis. The reduction of stable secondary phosphine oxide intermediates is a common and practical final step in many synthetic sequences. Finally, hydrophosphination presents an atom-economical alternative for the formation of P-C bonds. A thorough understanding of these methodologies, as detailed in this guide, is essential for researchers and professionals working in the fields of catalysis and drug development.

References

- 1. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]

- 2. CN100432082C - Synthesis method of chloro dithis compound - Google Patents [patents.google.com]

- 3. CN1724548A - The synthetic method of dithis compound chloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetramethylphosphinane as a new secondary phosphine synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Alkylation of Primary Phosphines - ChemistryViews [chemistryviews.org]

- 8. Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines [organic-chemistry.org]

- 9. Stereospecific reduction of phosphine oxides to phosphines by the use of a methylation reagent and lithium aluminum hydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrophosphination of alkenes and alkynes with primary phosphines catalyzed by zirconium complexes bearing aminophenolato ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrophosphination - Wikipedia [en.wikipedia.org]

Isopropyl phosphine CAS number and molecular formula

An In-depth Technical Guide to Isopropyl Phosphines for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropyl phosphines, a class of organophosphorus compounds with significant applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as ligands in catalysis and as building blocks for more complex molecules. The guide details the chemical properties, synthesis, and key applications of mono-, di-, and triisopropylphosphine, with a focus on their role in facilitating advanced chemical transformations.

Core Chemical Data

The fundamental properties of the most common isopropyl phosphines are summarized below. These compounds are primarily distinguished by the number of isopropyl groups attached to the central phosphorus atom, which significantly influences their steric and electronic properties.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Isopropyl phosphine | 4538-29-8 | C₃H₉P | 76.08 |

| Diisopropylphosphine | 20491-53-6 | C₆H₁₅P | 118.16 |

| Triisopropylphosphine | 6476-36-4 | C₉H₂₁P | 160.24 |

Synthesis of Isopropyl Phosphines

The synthesis of isopropyl phosphines typically involves the reaction of a phosphorus precursor with an isopropyl-containing reagent. A common precursor for di- and tri-substituted phosphines is chlorodiisopropylphosphine, for which a detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Chlorodiisopropylphosphine

Chlorodiisopropylphosphine is a key intermediate in the synthesis of various diisopropylphosphine derivatives.[1] It is typically prepared by the reaction of phosphorus trichloride with isopropylmagnesium chloride, a Grignard reagent.[1][2]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Isopropylmagnesium chloride (i-PrMgCl) in a suitable solvent (e.g., THF or ether)

-

Anhydrous ether or tetrahydrofuran (THF)

-

Dry ice-acetone bath

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a low-temperature thermometer, place phosphorus trichloride and anhydrous ether.

-

Cool the flask in a dry ice-acetone bath to the desired reaction temperature (typically between -25°C and -30°C).

-

Add the isopropylmagnesium chloride solution dropwise from the dropping funnel to the stirred solution of phosphorus trichloride. The rate of addition should be controlled to maintain the reaction temperature within the specified range.

-

After the addition is complete, allow the reaction mixture to stir for a specified period while maintaining the low temperature.

-

Once the reaction is complete, the mixture is typically worked up by filtration to remove magnesium salts, followed by distillation of the filtrate under reduced pressure to isolate the chlorodiisopropylphosphine product.

Note: The use of THF as a solvent has been shown to potentially increase the reaction rate and yield compared to ether.[3] This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as organophosphorus compounds can be sensitive to air and moisture.

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

Isopropyl phosphines, particularly triisopropylphosphine, are widely used as ligands in transition metal-catalyzed cross-coupling reactions.[4][5] These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. The bulky and electron-donating nature of the isopropyl groups on the phosphine ligand enhances the catalytic activity of the metal center, typically palladium.[4]

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond. Phosphine ligands, such as triisopropylphosphine, play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A phosphine ligand, denoted as L (which can be an this compound), is coordinated to the palladium center throughout the cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Description of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide (X). This step forms a new Pd(II) species with both organic groups attached.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired carbon-carbon bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.

The steric bulk of this compound ligands can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Conclusion

Isopropyl phosphines are versatile and powerful tools in modern organic synthesis. Their unique steric and electronic properties make them highly effective ligands for a variety of catalytic reactions, most notably the Suzuki-Miyaura cross-coupling. A thorough understanding of their synthesis and reactivity is essential for researchers and professionals in drug development and other areas of chemical science. The provided experimental protocol for a key intermediate and the illustrated catalytic cycle serve as a foundation for the practical application of these important compounds.

References

- 1. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]

- 2. CN100432082C - Synthesis method of chloro dithis compound - Google Patents [patents.google.com]

- 3. CN1724548A - The synthetic method of dithis compound chloride - Google Patents [patents.google.com]

- 4. Buy Triisopropylphosphine | 6476-36-4 [smolecule.com]

- 5. Triisopropylphosphine (P(iPr)3) [benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ³¹P NMR Chemical Shift of Isopropyl Phosphine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts for isopropyl phosphine and related alkylphosphines. It covers key data, experimental methodologies, and the fundamental factors influencing phosphorus chemical shifts, offering a comprehensive resource for professionals in chemistry and drug development.

Introduction to ³¹P NMR Spectroscopy for Phosphines

Phosphorus-31 NMR spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds.[1] The ³¹P nucleus is ideal for NMR studies due to its 100% natural isotopic abundance and a spin of ½, which results in sharp, easily interpretable signals.[1][2] This makes ³¹P NMR an essential tool for studying organophosphorus compounds like phosphines, which are crucial as ligands in catalysis and as building blocks in synthetic chemistry.[3][4]

The technique is highly sensitive to the electronic and steric environment of the phosphorus atom.[3][5] The wide chemical shift range, spanning approximately 2000 ppm, allows for excellent signal separation and clear identification of different phosphorus species.[2][6] For phosphines, ³¹P NMR is used to assess purity, monitor reactions, and gain insights into the electronic and steric properties of these ligands and their metal complexes.[3][4][7]

³¹P NMR Chemical Shift Data for this compound and Related Compounds

The chemical shift (δ) in ³¹P NMR is highly dependent on the number and nature of the alkyl groups attached to the phosphorus atom. Generally, primary phosphines (RPH₂) are the most shielded (appear at the lowest ppm values), followed by secondary phosphines (R₂PH), and then tertiary phosphines (R₃P).[8]

The table below summarizes the reported ³¹P NMR chemical shifts for various alkylphosphines, including the expected ranges for primary and secondary isopropyl phosphines and the specific value for triisopropylphosphine. All shifts are referenced to 85% H₃PO₄.[1]

| Compound Name | Structure | Type | ³¹P Chemical Shift (δ, ppm) |

| Isopropylphosphine | (CH₃)₂CHPH₂ | Primary | -150 to -120 (Expected Range)[8] |

| Diisopropylphosphine | [((CH₃)₂CH)]₂PH | Secondary | -100 to -80 (Expected Range)[8] |

| Triisopropylphosphine | [((CH₃)₂CH)]₃P | Tertiary | -19.4 [8] |

| Trimethylphosphine | (CH₃)₃P | Tertiary | -62.0[8] |

| Triethylphosphine | (CH₃CH₂)₃P | Tertiary | -20.0[8] |

| Tri-n-propylphosphine | (CH₃CH₂CH₂)₃P | Tertiary | -33.0[8] |

| Tri-n-butylphosphine | (CH₃(CH₂)₃)₃P | Tertiary | -32.0[8] |

| Tri-sec-butylphosphine | [(CH₃)(CH₃CH₂)CH]₃P | Tertiary | 7.9[8] |

| Tri-tert-butylphosphine | [(CH₃)₃C]₃P | Tertiary | 63.0[8] |

Factors Influencing ³¹P NMR Chemical Shifts

The chemical shift of a phosphorus nucleus is governed by the local electronic environment. Unlike ¹H NMR, ³¹P shifts are dominated by the paramagnetic shielding tensor rather than diamagnetic shielding.[1] Key factors include the electronegativity of substituents, steric bulk, and coordination to other atoms.

-

Electronegativity: As more electron-withdrawing groups are attached to the phosphorus, the nucleus becomes deshielded, and the chemical shift moves downfield (to a higher ppm value).[8]

-

Steric Bulk (Cone Angle): For tertiary alkylphosphines, an increase in the steric bulk of the substituents generally leads to a downfield shift.[8][9] This is evident in the trend from trimethylphosphine (-62.0 ppm) to the much bulkier tri-tert-butylphosphine (63.0 ppm). This effect is attributed to changes in the bond angles around the phosphorus atom.

-

Coordination and Oxidation: When a phosphine coordinates to a metal center or is oxidized, the electron density around the phosphorus nucleus changes significantly, resulting in a substantial shift in its ³¹P NMR signal.[3][5] For instance, phosphine oxides appear at much higher chemical shifts compared to their corresponding phosphines.[8]

The logical relationship between these factors and the resulting chemical shift is visualized in the diagram below.

Experimental Protocols for ³¹P NMR Spectroscopy

Acquiring high-quality ³¹P NMR spectra of phosphines, which are often air-sensitive, requires careful sample handling and adherence to established protocols.[3][4]

A. Sample Preparation

-

Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.[3][4]

-

Sample Quantity: Dissolve 2-10 mg of the phosphine sample in 0.6-1.0 mL of an appropriate solvent in a standard 5 mm NMR tube.[7]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent.[4] However, since most organic solvents lack phosphorus atoms, non-deuterated solvents can be used if only a ³¹P spectrum is required and no field locking is necessary.[7]

-

Reference Standard: The chemical shifts are typically referenced externally to 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[1][3] This is often done by placing the reference standard in a sealed coaxial capillary insert within the NMR tube or by running a separate reference sample.[3][7]

B. NMR Data Acquisition

-

Spectrometer: Data can be recorded on any standard NMR spectrometer equipped with a broadband probe tuneable to the ³¹P frequency (e.g., 202 MHz on an 11.7 T magnet used for 500 MHz ¹H NMR).[1][3]

-

Proton Decoupling: Spectra are almost always acquired with broadband proton decoupling ({¹H}) to collapse P-H coupling and produce sharp, singlet signals for each unique phosphorus environment.[1][7] This simplifies the spectrum and improves the signal-to-noise ratio.

-

Typical Parameters: While optimization may be required, typical acquisition parameters for ³¹P NMR are as follows:

-

Pulse Angle: 90°[4]

-

Acquisition Time: 3.2 s[4]

-

Repetition Time (Relaxation Delay): 10-15 s. Longer delays may be needed for quantitative analysis to ensure full relaxation of the phosphorus nuclei.[4]

-

Number of Scans: 16 to 128 scans, depending on the sample concentration.[4]

-

Temperature: Room temperature is standard.[3]

-

The general workflow for acquiring a ³¹P NMR spectrum is illustrated in the diagram below.

References

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. barron.rice.edu [barron.rice.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

In-depth Technical Guide: Infrared and Raman Spectra of Isopropyl Phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopy of isopropyl phosphine. Due to the difficulty in accessing the full text of primary research articles containing the complete experimental data, this document focuses on the available information and outlines the necessary experimental protocols for such an analysis.

Introduction

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful analytical tool for elucidating the molecular structure and conformational properties of organophosphorus compounds. This compound ((CH₃)₂CHPH₂) is a key building block in the synthesis of various ligands and organophosphorus materials. Its vibrational spectra provide a unique molecular fingerprint, offering insights into its conformational isomers and the vibrational modes of its functional groups. A thorough analysis of these spectra is crucial for quality control, structural characterization, and understanding the chemical behavior of this compound in various applications, including drug development where phosphine derivatives can act as ligands or synthons.

Experimental Protocols

Detailed experimental procedures are critical for obtaining high-quality and reproducible infrared and Raman spectra. The following sections describe the generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for volatile and air-sensitive liquid samples.

Sample Preparation

This compound is a volatile and potentially pyrophoric liquid, requiring careful handling under an inert atmosphere (e.g., nitrogen or argon).

-

Gas-Phase Spectroscopy: For gas-phase measurements, a small amount of liquid this compound is introduced into an evacuated gas cell. The pressure is carefully controlled to obtain optimal spectral intensity without significant pressure broadening of the absorption or scattering bands. The path length of the gas cell can be varied to adjust the signal strength.

-

Liquid-Phase Spectroscopy: For liquid-phase analysis, the sample is typically contained in a sealed cell with windows transparent to the specific radiation (e.g., KBr or NaCl for mid-infrared; quartz for Raman). A thin film of the liquid is pressed between two windows.

-

Solid-Phase (Cryogenic) Spectroscopy: To study the vibrational modes in the solid state and often to simplify the spectra by reducing the number of conformations, the sample can be condensed as a thin film onto a cryogenic substrate (e.g., a CsI window) cooled with liquid nitrogen or helium.

Infrared Spectroscopy

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically employed. For far-infrared measurements, a spectrometer equipped with a polyethylene or Mylar beamsplitter and appropriate detectors is necessary.

-

Data Acquisition:

-

Spectral Range: The mid-infrared spectrum is typically recorded from 4000 to 400 cm⁻¹, while the far-infrared region (400 to 50 cm⁻¹) is also important for observing low-frequency torsional and skeletal modes.

-

Resolution: A resolution of at least 1 cm⁻¹ is generally required to resolve the rotational-vibrational fine structure in the gas phase and to separate closely spaced bands in the condensed phases.

-

Signal Averaging: Multiple scans are co-added to improve the signal-to-noise ratio.

-

Raman Spectroscopy

-

Instrumentation: A Raman spectrometer equipped with a high-power, monochromatic laser source (e.g., an argon-ion laser operating at 514.5 nm or a Nd:YAG laser at 1064 nm) is used for excitation. The scattered light is collected at a 90° angle and analyzed by a monochromator and a sensitive detector (e.g., a CCD camera).

-

Data Acquisition:

-

Spectral Range: The Raman spectrum is typically recorded over a Stokes shift range from approximately 50 to 3500 cm⁻¹.

-

Polarization Measurements: For liquid samples, polarization measurements are crucial for distinguishing between symmetric and asymmetric vibrations. The depolarization ratios of the Raman bands are determined by recording spectra with the polarization of the scattered light parallel and perpendicular to the polarization of the incident laser beam.

-

Sample Illumination: The laser power should be carefully optimized to avoid sample decomposition. For colored or sensitive samples, a lower excitation energy (longer wavelength) laser may be necessary to reduce fluorescence.

-

Data Presentation

While the complete quantitative data from the primary literature could not be accessed for this guide, the following tables illustrate the expected structure for presenting the infrared and Raman spectral data of this compound. Such tables are essential for comparing experimental observations with theoretical calculations and for detailed vibrational assignments.

Table 1: Infrared Spectral Data for this compound

| Frequency (cm⁻¹) | Relative Intensity | Vibrational Assignment | Conformer |

| Data | Data | Data | Data |

| ... | ... | ... | ... |

Table 2: Raman Spectral Data for this compound

| Frequency (cm⁻¹) | Relative Intensity | Depolarization Ratio | Vibrational Assignment | Conformer |

| Data | Data | Data | Data | Data |

| ... | ... | ... | ... | ... |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental characterization of this compound using infrared and Raman spectroscopy.

Caption: Experimental workflow for vibrational analysis.

Conclusion

This technical guide has outlined the fundamental experimental protocols and data presentation framework for the study of the infrared and Raman spectra of this compound. A detailed vibrational analysis, supported by high-quality experimental data and theoretical calculations, is indispensable for a complete understanding of the structural and dynamic properties of this important organophosphorus compound. Further research and improved access to primary spectral data will be crucial for advancing the application of this compound in various scientific and industrial fields, including drug discovery and materials science.

Conformational Analysis of Isopropyl Phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational landscape of the isopropyl phosphine molecule, a compound of interest in organic synthesis and ligand design. Through a synthesis of experimental data and computational modeling, this document provides a comprehensive overview of the molecule's structural isomers, their relative stabilities, and the energetic barriers to their interconversion. This information is critical for understanding the molecule's reactivity, spectroscopic properties, and its role in coordination chemistry, offering valuable insights for drug development and catalyst design where phosphine ligands are pivotal.

Introduction to Conformational Isomers in this compound

The internal rotation around the carbon-phosphorus (C-P) bond in this compound gives rise to distinct conformational isomers, primarily the gauche and trans (or anti) forms. These conformers exhibit different spatial arrangements of the atoms, leading to variations in their physical and chemical properties. The relative populations of these isomers at a given temperature are determined by their respective energies, and the rate of their interconversion is governed by the height of the rotational energy barrier separating them. Understanding this conformational preference is essential for predicting the molecule's behavior in chemical reactions and its binding characteristics as a ligand.

Experimental Determination of Conformational Parameters

The primary experimental technique for the precise determination of the rotational constants and the three-dimensional structure of small molecules in the gas phase is microwave spectroscopy.

Microwave Spectroscopy of gauche-Isopropyl Phosphine

A key study utilizing microwave spectroscopy has successfully identified and characterized the gauche conformer of this compound. The rotational spectra of isopropylphosphine and its deuterated analogue, isopropylphosphine-d2, were recorded in the 12.4 to 40.0 GHz region. The analysis of these spectra yielded the rotational constants for the gauche form of both isotopologues.

Experimental Protocol: Microwave Spectroscopy

The experimental protocol for the microwave spectroscopy of this compound, as inferred from standard practices in the field, would involve the following steps:

-

Sample Preparation: A pure sample of this compound is synthesized and purified. For the study of deuterated species, specific synthetic routes are employed to introduce deuterium atoms at desired positions.

-

Introduction into the Spectrometer: The gaseous sample is introduced into the sample cell of a microwave spectrometer, which is held under high vacuum to minimize intermolecular interactions and pressure broadening of the spectral lines. The cell is typically cooled to low temperatures to increase the population of the ground vibrational state and enhance the signal intensity.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of precisely controlled frequencies. When the frequency of the radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed, resulting in a rotational transition.

-

Detection and Data Acquisition: The absorption of microwave radiation is detected and recorded as a function of frequency, generating the microwave spectrum.

-

Spectral Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Ka, Kc). The assigned transitions are then fitted to a rigid rotor Hamiltonian to determine the precise rotational constants (A, B, and C) of the molecule.

-

Stark Effect Measurements: To determine the electric dipole moment of the molecule, the Stark effect is utilized. This involves applying a known external electric field to the sample, which causes a splitting of the rotational lines. The magnitude of this splitting is related to the components of the electric dipole moment along the principal axes of inertia.

Vibrational Spectroscopy

Infrared and Raman spectroscopy provide valuable information about the vibrational modes of a molecule and can be used to distinguish between different conformers. A study on the infrared and Raman spectra of isopropylphosphine and its deuterated isotopomer has contributed to the conformational analysis of this molecule.

Computational Analysis of the Conformational Landscape

To complement experimental findings and to gain a more complete understanding of the conformational energetics, ab initio and Density Functional Theory (DFT) calculations are powerful tools. These methods can be used to calculate the geometries, energies, and vibrational frequencies of all possible conformers, as well as the transition states that connect them.

Computational Protocol: Potential Energy Surface Scan

A potential energy surface (PES) scan is a common computational technique to explore the conformational space of a molecule. The typical workflow is as follows:

-

Initial Structure: An initial three-dimensional structure of the this compound molecule is built.

-

Selection of Dihedral Angle: The dihedral angle defining the rotation around the C-P bond is selected as the scan coordinate. This is typically the H-C-P-H or C-C-P-H dihedral angle.

-

Constrained Optimization: A series of geometry optimizations are performed where the selected dihedral angle is fixed at a specific value, while all other geometric parameters (bond lengths, bond angles, and other dihedral angles) are allowed to relax to their minimum energy values for that constrained geometry.

-

Scanning the Potential Energy Surface: The constrained optimization is repeated for a range of dihedral angle values, typically in steps of 10-15 degrees, covering a full 360-degree rotation.

-

Locating Minima and Maxima: The calculated energy for each constrained geometry is plotted against the corresponding dihedral angle value. The minima on this potential energy curve correspond to the stable conformers (gauche and trans), while the maxima represent the transition states (rotational barriers) between them.

-

Full Optimization and Frequency Calculation: The geometries corresponding to the minima and maxima on the PES scan are then subjected to full, unconstrained geometry optimizations to precisely locate the stationary points. Subsequent frequency calculations are performed to confirm that the minima have all real vibrational frequencies and the transition states have exactly one imaginary frequency corresponding to the rotational motion. These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from experimental and computational studies on the conformational analysis of this compound.

Table 1: Experimental Rotational Constants for gauche-Isopropyl Phosphine

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| (CH₃)₂CHPH₂ | 7633.34 ± 0.09 | 4243.36 ± 0.02 | 3045.84 ± 0.02 |

| (CH₃)₂CHPD₂ | 7226.47 ± 0.05 | 4041.06 ± 0.02 | 2946.85 ± 0.02 |

Data obtained from the abstract of a microwave spectroscopy study.[1]

Table 2: Calculated Relative Energies and Rotational Barriers

| Conformer/Transition State | Dihedral Angle (H-C-P-H) | Relative Energy (kcal/mol) |

| gauche | ~60° | 0.00 (Reference) |

| trans (anti) | 180° | Value not yet experimentally or computationally determined |

| Rotational Barrier (gauche -> trans) | ~120° | Value not yet experimentally or computationally determined |

| Rotational Barrier (trans -> gauche) | ~0° | Value not yet experimentally or computationally determined |

Note: Specific computational data for the relative energies and rotational barriers of this compound are not yet available in the searched literature. The values in this table are placeholders to be filled upon availability of such data.

Visualization of Conformational Interconversion

The relationship between the different conformers and the energy barriers connecting them can be visualized using a potential energy surface diagram and a logical workflow for conformational analysis.

References

Unlocking Catalytic Potential: An In-depth Technical Guide to the Electronic Properties of Alkyl Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the nuanced dance between a metal center and its surrounding ligands dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of ligands available to the modern chemist, alkyl phosphines (PR₃, where R is an alkyl group) stand out for their potent and tunable electronic properties. These ligands, acting as key ancillary players, modulate the electron density at the metal center, thereby influencing the kinetics and thermodynamics of crucial catalytic steps such as oxidative addition and reductive elimination. This technical guide provides a comprehensive exploration of the core electronic properties of alkyl phosphine ligands, offering a vital resource for researchers aiming to rationally design more effective catalysts and accelerate drug development pipelines.

Quantifying Electron-Donating Ability: Key Parameters

The electronic influence of an alkyl phosphine ligand is primarily quantified by its ability to donate electron density to the metal center. This property is a composite of σ-donation from the phosphorus lone pair and, to a lesser extent, π-acceptance into P-C σ* orbitals. Two key experimental parameters are widely used to characterize this electron-donating strength: the Tolman Electronic Parameter (TEP) and the pKa of the conjugate acid of the phosphine.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP), denoted as ν(CO), is a spectroscopic measure of the net electron-donating ability of a phosphine ligand.[1][2] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational stretching mode in a nickel-carbonyl complex of the type [Ni(CO)₃(PR₃)] using infrared (IR) spectroscopy.[1][2]

The principle behind TEP is elegant in its simplicity: a more electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density leads to enhanced π-backbonding from the metal's d-orbitals into the antibonding π* orbitals of the carbonyl (CO) ligands.[2] Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency. Conversely, less electron-donating phosphines result in less π-backbonding and a higher ν(CO) frequency. Thus, a lower TEP value signifies a more electron-donating (more basic) phosphine ligand.

The following table summarizes the TEP values for a range of common trialkylphosphine ligands.

| Ligand (PR₃) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |

| P(t-Bu)₃ | 2056.1[3] |

| P(i-Pr)₃ | 2054.6[3] |

| P(i-Bu)₃ | 2054.9[3] |

| PCy₃ (Tricyclohexylphosphine) | 2056.4 |

| PEt₃ (Triethylphosphine) | 2061.7 |

| PMe₃ (Trimethylphosphine) | 2064.1 |

| P(n-Bu)₃ (Tri-n-butylphosphine) | 2060.3 |

Note: TEP values can vary slightly depending on the solvent and experimental conditions.

pKa Values

The pKa of the conjugate acid of a phosphine, [R₃PH]⁺, provides a direct measure of the ligand's Brønsted basicity and, by extension, its σ-donating strength.[4] A higher pKa value indicates a more basic phosphine, which corresponds to a stronger σ-donor.[4] These values are typically determined by potentiometric titration in non-aqueous solvents like acetonitrile.

The table below presents the pKa values for several trialkylphosphine ligands in acetonitrile.

| Ligand (PR₃) | pKa in Acetonitrile (MeCN) |

| P(t-Bu)₃ | 11.4 |

| PCy₃ | 9.7 |

| PEt₃ | 8.7 |

| P(n-Bu)₃ | 8.4 |

| PMe₃ | 8.7 |

Note: pKa values are solvent-dependent. Acetonitrile is a common solvent for these measurements.

Experimental Protocols

Accurate determination of electronic parameters is crucial for ligand selection and catalyst design. The following sections provide detailed methodologies for the key experiments used to quantify the electronic properties of alkyl phosphine ligands.

Determination of Tolman Electronic Parameter (TEP)

The experimental determination of TEP involves the synthesis of the corresponding [Ni(CO)₃(PR₃)] complex followed by IR spectroscopic analysis.

2.1.1. Synthesis of [Ni(CO)₃(PR₃)] Complexes

Caution: Tetracarbonylnickel(0) (Ni(CO)₄) is extremely toxic and volatile. All manipulations should be performed in a well-ventilated fume hood by trained personnel.

Materials:

-

Tetracarbonylnickel(0) (Ni(CO)₄)

-

The desired alkyl phosphine ligand (PR₃)

-

Anhydrous, deoxygenated solvent (e.g., hexane, dichloromethane)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyl phosphine ligand (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of tetracarbonylnickel(0) (1.0 equivalent) to the stirred phosphine solution. The reaction is typically rapid.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

The solvent can be removed in vacuo to yield the [Ni(CO)₃(PR₃)] complex, which is often an oil or a low-melting solid. Due to the toxicity of the starting material, it is often preferable to use the solution of the complex directly for IR analysis without isolation.

2.1.2. Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Prepare a dilute solution of the synthesized [Ni(CO)₃(PR₃)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).

-

Acquire the IR spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Identify the frequency of the A₁ symmetric C-O stretching vibration. This is usually the most intense and highest frequency band in the carbonyl region of the spectrum for C₃ᵥ symmetric complexes.[2]

-

The measured frequency in cm⁻¹ is the Tolman Electronic Parameter for the phosphine ligand.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of weak acids and bases, including the conjugate acids of phosphine ligands.[5]

Instrumentation:

-

Potentiometer with a pH electrode (glass electrode and a reference electrode, or a combination electrode)

-

Burette for precise titrant delivery

-

Magnetic stirrer and stir bar

Materials:

-

The alkyl phosphine ligand

-

A standardized solution of a strong acid (e.g., HCl or HBF₄ in a non-aqueous solvent) as the titrant.

-

Anhydrous, non-aqueous solvent (e.g., acetonitrile)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system.

-

In a titration vessel under an inert atmosphere, dissolve a precisely weighed amount of the alkyl phosphine ligand in the chosen solvent.

-

Immerse the calibrated pH electrode and the tip of the burette into the phosphine solution.

-

Begin stirring the solution gently.

-

Add the standardized acid titrant in small, precise increments.

-

After each addition, allow the potential reading (pH) to stabilize and record the value along with the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of maximum slope on the titration curve, often determined by plotting the first or second derivative of the curve.

Visualizing Relationships and Workflows

Understanding the interplay of electronic properties and experimental procedures can be enhanced through visualization. The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: Relationship between phosphine electron donation and TEP value.

Caption: Experimental workflow for determining the Tolman Electronic Parameter.

The Role of Electronic Properties in Catalysis

The electronic properties of alkyl phosphine ligands have a profound impact on the performance of transition metal catalysts. Electron-rich alkyl phosphines, characterized by low TEP values and high pKa's, enhance the electron density on the metal center. This increased electron density generally promotes the oxidative addition of substrates to the metal, a critical step in many catalytic cycles such as cross-coupling reactions. Furthermore, the electron-rich nature of the metal can facilitate reductive elimination, the product-forming step. By fine-tuning the electronic nature of the phosphine ligand through the choice of alkyl substituents, researchers can optimize the rates of these elementary steps to achieve higher catalytic turnover frequencies and yields.

Conclusion

The electronic properties of alkyl phosphine ligands are a cornerstone of modern catalyst design. The Tolman Electronic Parameter and pKa values provide robust, quantitative measures of their electron-donating ability, which in turn governs their influence on the catalytic activity of metal complexes. A thorough understanding of these parameters, coupled with precise experimental determination, empowers researchers to rationally select and design phosphine ligands for enhanced catalytic performance. This knowledge is not only fundamental to advancing the field of organometallic chemistry but is also of paramount importance in the development of efficient and selective catalytic processes for the synthesis of pharmaceuticals and other fine chemicals.

References

Steric parameters of isopropyl phosphine ligands (Tolman cone angle)

An In-depth Technical Guide to the Steric Parameters of Isopropyl Phosphine Ligands: The Tolman Cone Angle

For researchers, scientists, and drug development professionals, understanding the steric and electronic properties of phosphine ligands is paramount for catalyst design, reaction optimization, and mechanistic elucidation. Among the various parameters, the Tolman cone angle (θ) remains a cornerstone for quantifying the steric bulk of these crucial ligands. This technical guide provides a focused examination of the Tolman cone angles for the this compound series, detailing the methodologies for their determination and illustrating their significance in a catalytically relevant context.

Quantitative Steric Parameters: The this compound Series

The steric profile of a phosphine ligand, dictated by the size and arrangement of its substituents, profoundly influences the coordination environment of a metal center. This, in turn, affects the catalytic activity, selectivity, and stability of the resulting complex. The Tolman cone angle provides a simple yet effective measure of this steric hindrance. The table below summarizes the computed Tolman cone angles for mono-, di-, and trithis compound, offering a clear comparison of their steric bulk in different coordination geometries. This data is derived from computational studies that provide a consistent and reliable measure of the cone angle.[1][2]

| Ligand | Formula | Original Tolman Cone Angle (θ) in ° | Computed Cone Angle (θ) in ° (linear [AuCl(P)])[1] | Computed Cone Angle (θ) in ° (tetrahedral [Ni(CO)₃(P)])[1] | Computed Cone Angle (θ) in ° (octahedral [IrCl₃(CO)₂(P)])[1] |

| Isopropylphosphine | P(iPr)H₂ | Not available | 136.2 | 134.2 | 128.7 |

| Diisopropylphosphine | P(iPr)₂H | Not available | 143.6 | 142.2 | 130.6 |

| Triisopropylphosphine | P(iPr)₃ | 160 | 174.1 | 170.1 | 163.1 |

Note: The computed cone angles vary with the coordination environment, generally decreasing as the metal center becomes more sterically crowded.[1]

Experimental and Computational Protocols for Tolman Cone Angle Determination

The determination of the Tolman cone angle can be approached through both experimental and computational methods. While originally derived from physical models, modern techniques offer greater accuracy and applicability.

Experimental Protocol via Single-Crystal X-ray Diffraction

This method provides a direct measurement of the cone angle from the solid-state structure of a metal-phosphine complex.

-